molecular formula C16H15NO6 B5692410 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone

Cat. No. B5692410
M. Wt: 317.29 g/mol
InChI Key: LUFQOMWNJSMSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone, also known as ENB-0040, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of the enzyme cathepsin K, which plays a crucial role in bone resorption and remodeling. Inhibition of this enzyme has been shown to be effective in treating bone-related disorders such as osteoporosis and Paget's disease.

Scientific Research Applications

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been extensively studied for its potential applications in scientific research. Its ability to inhibit cathepsin K has been shown to be effective in treating bone-related disorders such as osteoporosis and Paget's disease. In addition, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.

Mechanism of Action

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone works by inhibiting the activity of cathepsin K, an enzyme that plays a crucial role in bone resorption and remodeling. By inhibiting this enzyme, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone reduces bone resorption and increases bone density, leading to improved bone health. In addition, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been shown to have anti-tumor effects by inhibiting the activity of cathepsin K in cancer cells.
Biochemical and Physiological Effects:
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been shown to have significant effects on bone health, reducing bone resorption and increasing bone density. In addition, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been shown to have anti-tumor effects by inhibiting the activity of cathepsin K in cancer cells. However, studies have also shown that long-term use of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone may lead to adverse effects such as increased risk of fractures and osteonecrosis of the jaw.

Advantages and Limitations for Lab Experiments

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has several advantages for lab experiments, including its potency as a cathepsin K inhibitor and its ability to improve bone health. However, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone also has limitations, including its potential for adverse effects with long-term use and the need for further research to fully understand its effects on other diseases such as cancer and Alzheimer's disease.

Future Directions

There are several future directions for research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone, including investigating its potential use in combination with other drugs for the treatment of bone-related disorders, exploring its effects on other diseases such as cancer and Alzheimer's disease, and investigating its potential for use in other areas of scientific research such as drug development and biomarker discovery. Further research is also needed to fully understand the long-term effects and potential adverse effects of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone.

Synthesis Methods

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone is synthesized through a multi-step process involving the reaction of 5-ethyl-2,4-dihydroxybenzoic acid with 2-nitrophenol in the presence of a base, followed by acylation with ethyl chloroacetate and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.

properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-2-10-7-11(14(19)8-13(10)18)15(20)9-23-16-6-4-3-5-12(16)17(21)22/h3-8,18-19H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFQOMWNJSMSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone

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